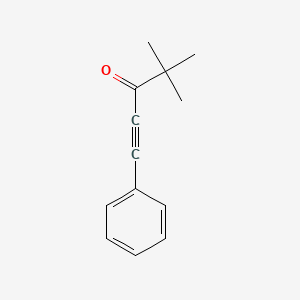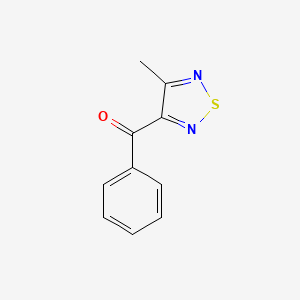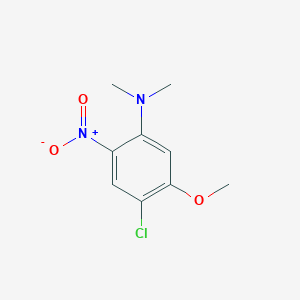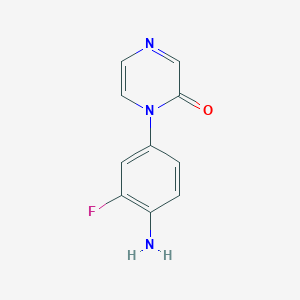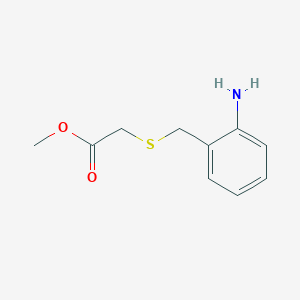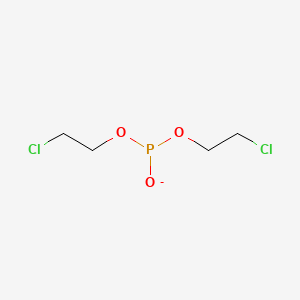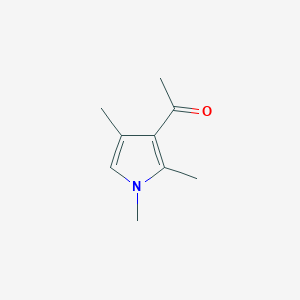![molecular formula C15H17N3O3 B8698867 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid CAS No. 199296-29-2](/img/structure/B8698867.png)
2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a phenylethylamine group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-phenylethylamine with a pyrazine derivative, followed by acylation to introduce the acetic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-oxo-3-[(2-phenylethyl)amino]pyrazine: Lacks the acetic acid moiety.
2-Phenylethylamine: A simpler structure without the pyrazine ring.
Pyrazine derivatives: Various derivatives with different substituents on the pyrazine ring.
Uniqueness
The uniqueness of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
199296-29-2 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-17-14(15(21)18(11)10-13(19)20)16-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,17)(H,19,20) |
InChI-Schlüssel |
UKAMHSXPNLVLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=O)N1CC(=O)O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

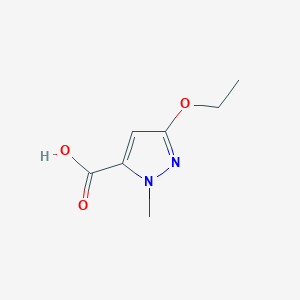

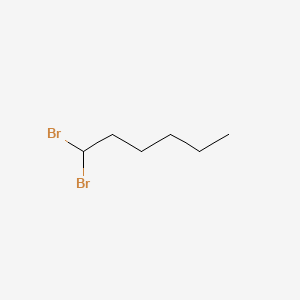
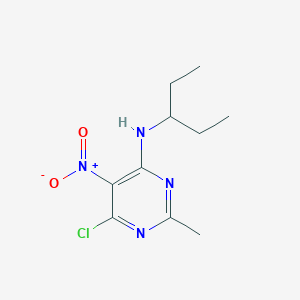
![6-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8698817.png)
